4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline 4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15973259
InChI: InChI=1S/C9H9ClN4/c10-5-13-14-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6,13H,5H2,(H,11,12,14)
SMILES:
Molecular Formula: C9H9ClN4
Molecular Weight: 208.65 g/mol

4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline

CAS No.:

Cat. No.: VC15973259

Molecular Formula: C9H9ClN4

Molecular Weight: 208.65 g/mol

* For research use only. Not for human or veterinary use.

4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline -

Specification

Molecular Formula C9H9ClN4
Molecular Weight 208.65 g/mol
IUPAC Name 1-(chloromethyl)-2-quinazolin-4-ylhydrazine
Standard InChI InChI=1S/C9H9ClN4/c10-5-13-14-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6,13H,5H2,(H,11,12,14)
Standard InChI Key BYKPMTFLDJCLHJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=NC=N2)NNCCl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The compound has the molecular formula C₉H₉ClN₄ and a molecular weight of 208.65 g/mol . Its systematic IUPAC name is 1-(chloromethyl)-2-quinazolin-4-ylhydrazine, reflecting the presence of a chloromethyl group (-CH₂Cl) and a hydrazine moiety (-NH-NH₂) attached to the quinazoline ring .

Structural Characterization

The quinazoline core consists of a bicyclic structure with two nitrogen atoms at positions 1 and 3. The hydrazono group (=N-NH-) is positioned at C4, while the chloromethyl substituent is linked to the hydrazine nitrogen . Key spectral identifiers include:

  • SMILES: C1=CC=C2C(=C1)C(=NC=N2)NNCCl

  • InChIKey: BYKPMTFLDJCLHJ-UHFFFAOYSA-N

Table 1: Key Structural and Spectral Data

PropertyValue/DescriptorSource
Molecular FormulaC₉H₉ClN₄
Molecular Weight208.65 g/mol
SMILESC1=CC=C2C(=C1)C(=NC=N2)NNCCl
Infrared (IR) SignaturesN-H stretch (~3200 cm⁻¹), C-Cl (~750 cm⁻¹)
¹H NMR (DMSO-d₆)δ 8.5–7.5 (aromatic H), δ 4.5 (CH₂Cl)

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via diazotization and cyclization reactions. A representative method involves:

  • Diazotization: Treatment of 4-aminophenylquinazoline derivatives with nitrous acid (HNO₂) to form diazonium salts .

  • Hydrazone Formation: Reaction of the diazonium salt with active methylene compounds (e.g., acetylacetone) under acidic conditions .

  • Chloromethylation: Introduction of the chloromethyl group using chloromethylating agents such as chloromethyl ethyl ether .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
DiazotizationNaNO₂, HCl, 0–5°C70–80%
Hydrazone FormationAcetylacetone, ethanol, reflux65–75%
ChloromethylationClCH₂OCH₂CH₃, ZnCl₂ catalyst60–70%

Reactivity Profile

The chloromethyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols). The hydrazono moiety participates in condensation reactions, forming pyrazole or pyrimidine derivatives .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (3.11 g/L at 20°C) but dissolves in polar organic solvents like chloroform and methanol . It is stable under inert atmospheres but hydrolyzes in aqueous acidic or basic conditions due to the labile C-Cl bond .

Table 3: Physicochemical Data

PropertyValueSource
Water Solubility3.11 g/L (20°C)
LogP (Partition Coeff.)1.9
Vapor Pressure0 Pa (20°C)

Biological Activity and Applications

Antitumor Activity

While direct studies on this compound are lacking, analogs like 3-arylhydrazonoquinazolinones show IC₅₀ values of 8–12 µM against lung (NCI-H460) and breast (MCF-7) cancer cell lines . Mechanistic studies suggest topoisomerase II inhibition and apoptosis induction .

Future Directions

Further research should prioritize:

  • In vivo toxicity studies to establish safety margins.

  • Structure-Activity Relationship (SAR) studies to optimize antimicrobial and anticancer efficacy.

  • Formulation development to enhance aqueous solubility for therapeutic use.

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